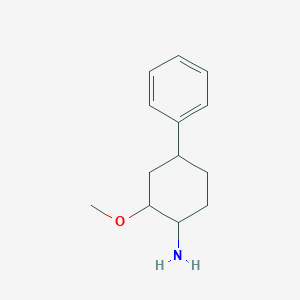

2-Methoxy-4-phenylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-methoxy-4-phenylcyclohexan-1-amine |

InChI |

InChI=1S/C13H19NO/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-6,11-13H,7-9,14H2,1H3 |

InChI Key |

OTEAAHFWYHMUIL-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC(CCC1N)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxy 4 Phenylcyclohexan 1 Amine and Structural Analogs

Strategic Retrosynthetic Analysis of the 2-Methoxy-4-phenylcyclohexan-1-amine Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.come3s-conferences.org For this compound, several logical disconnections can be proposed to devise potential synthetic routes.

A primary disconnection strategy involves severing the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds of the amine and methoxy (B1213986) groups, respectively. This approach, known as functional group interconversion (FGI), simplifies the target to a 4-phenylcyclohexanone (B41837) precursor. This ketone is a key intermediate, as the amine and methoxy groups can be installed through well-established reactions like reductive amination and α-oxidation followed by methylation.

Another powerful retrosynthetic approach is to disconnect the cyclohexane (B81311) ring itself. A [4+2] cycloaddition, or Diels-Alder reaction, is a prime candidate for this strategy. researchgate.netnih.gov This disconnection leads to a substituted 1,3-diene and a dienophile. For instance, a 1-phenyl-1,3-butadiene (B73350) derivative could serve as the diene, while a dienophile bearing precursors to the amine and methoxy groups would complete the six-membered ring in a stereocontrolled manner.

A third strategy involves a two-group disconnection, recognizing the 1,2-relationship between the amine and methoxy groups. amazonaws.com This could lead to a 4-phenylcyclohexene (B1218791) oxide (epoxide) intermediate. Nucleophilic ring-opening of the epoxide with an amine source, followed by methylation of the resulting alcohol, presents a viable pathway. Each of these retrosynthetic pathways offers a distinct approach to the target molecule, highlighting different key reactions and intermediates for consideration in the forward synthesis.

Development of Stereocontrol in Synthetic Pathways

The this compound molecule contains three stereocenters, meaning multiple stereoisomers are possible. Controlling the three-dimensional arrangement of these centers (stereocontrol) is a significant challenge in its synthesis. nih.gov Methodologies can be broadly categorized into stereoselective synthesis, where the desired stereoisomer is formed preferentially, and resolution, where a mixture of stereoisomers is separated.

Stereoselective methods aim to create the chiral centers with the correct relative and absolute configuration during the reaction sequence.

Asymmetric catalysis utilizes chiral catalysts to influence the stereochemical outcome of a reaction, producing an excess of one enantiomer. psu.edu In the synthesis of cyclohexylamine (B46788) derivatives, a key step is often the introduction of the amine group. Asymmetric reductive amination of a corresponding ketone precursor, 2-methoxy-4-phenylcyclohexanone, is a powerful strategy. This can be achieved using chiral catalysts, such as those derived from chiral diamines or phosphoric acids, which create a chiral environment around the substrate, directing the approach of the reducing agent and amine source. nih.govacs.org

Another approach is the catalytic asymmetric hydroamination, where an amine is added across a double bond in a cyclohexene (B86901) precursor. These methods often employ transition metal complexes with chiral ligands to achieve high levels of enantioselectivity.

| Catalyst Type | Reaction | Typical Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid (CPA) | Reductive Amination of Ketones | 85-99% |

| Chiral Diamine Derivatives | Aldol/Conjugate Addition Cascades | 90-98% |

| Transition Metal (Rh, Ir) Complexes | Asymmetric Hydrogenation of Imines | >95% |

| N-Heterocyclic Carbenes (NHCs) | Stetter Reaction Desymmetrization | 90-99% |

This table presents typical ranges of enantiomeric excess achieved in asymmetric catalysis for the synthesis of chiral amine derivatives, based on analogous reactions in the literature.

Diastereoselective reactions control the relative stereochemistry between multiple stereocenters. The Diels-Alder reaction is a cornerstone for forming six-membered rings with excellent diastereocontrol. nih.govresearchgate.net By selecting appropriately substituted dienes and dienophiles, the substituents on the newly formed cyclohexane ring can be directed into specific spatial arrangements (endo/exo and facial selectivity). For example, a cycloaddition between a 1-phenyl substituted diene and a dienophile with an electron-withdrawing group can establish the relative stereochemistry of the phenyl group and other substituents on the ring. researchgate.net

Recent advances in photoredox catalysis have enabled novel [4+2] cycloaddition reactions under mild conditions. nih.govrsc.org These methods can generate radical intermediates that participate in cyclization to form highly functionalized cyclohexylamine derivatives with high diastereoselectivity. nih.govrsc.org The stereochemical outcome is dictated by the transition state geometries, which can be influenced by the choice of photocatalyst, solvent, and substrates. nih.govrsc.org

| Cycloaddition Method | Diene/Dienophile Example | Key Features | Typical Diastereomeric Ratio (dr) |

| Thermal Diels-Alder | 1-Phenyl-1,3-butadiene + Nitroalkene | High pressure/temperature may be needed. | 5:1 to >20:1 |

| Lewis Acid Catalyzed Diels-Alder | Silyloxy diene + α,β-Unsaturated ester | Enhanced reactivity and selectivity. | 10:1 to >20:1 |

| Organocatalytic Diels-Alder | Acetaldehyde derivative + Unsaturated aldehyde | Uses chiral amine catalysts (e.g., Jørgensen-Hayashi). | >10:1 |

| Photoredox [4+2] Cycloaddition | Benzocyclobutylamine + Vinylketone | Mild conditions, radical mechanism, excellent diastereoselectivity. | >20:1 |

This table summarizes various diastereoselective cycloaddition approaches applicable to the synthesis of substituted cyclohexene precursors.

When an asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, resolution strategies are employed to separate a racemic mixture (a 1:1 mixture of enantiomers).

The most common method is diastereomeric salt formation . wikipedia.org The racemic amine is treated with a single enantiomer of a chiral acid, such as tartaric acid or camphorsulfonic acid. nih.govnih.govgoogle.comrsc.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once separated, the addition of a base liberates the pure enantiomer of the amine from its salt.

Enzymatic resolution offers a highly selective and environmentally friendly alternative. rsc.orgnih.govnih.gov Enzymes, such as lipases, can selectively catalyze a reaction on only one enantiomer of the racemic amine. rsc.orgresearchgate.net For instance, a lipase (B570770) might selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The acylated and unreacted amines can then be easily separated. Advances in enzyme immobilization and the use of continuous flow reactors have made this technique increasingly viable for industrial applications. nih.govoup.com

| Resolution Method | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. | Well-established, scalable, applicable to many amines. | Can be trial-and-error to find a suitable resolving agent/solvent system; theoretical max yield is 50% without a racemization step. |

| Enzymatic Kinetic Resolution | An enzyme selectively modifies one enantiomer, allowing for separation from the unmodified enantiomer. | High selectivity (E > 500 possible), mild conditions, green chemistry. | Requires screening for a suitable enzyme, can be slower than chemical methods. |

| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase (CSP) via HPLC or SFC. | High purity achievable, analytical and preparative scale. | Expensive stationary phases, requires specialized equipment, can be costly to scale up. |

This table compares common resolution strategies for obtaining enantiomerically pure chiral amines.

Enantioselective and Diastereoselective Synthesis of Cyclohexylamine Derivatives

Multi-Step Organic Synthesis Pathways to the this compound Core

Constructing the this compound core involves a sequence of reactions that build the carbon skeleton and install the required functional groups with the correct stereochemistry. A plausible multi-step pathway could begin with a commercially available starting material like 4-phenylcyclohexanone.

Pathway 1: Ketone Functionalization Route

α-Hydroxylation and Methylation: The synthesis could start from 4-phenylcyclohexanone. An enolate is formed using a base like lithium diisopropylamide (LDA), which then reacts with an electrophilic oxygen source (e.g., MoOPH) to install a hydroxyl group at the C2 position. Subsequent methylation with a reagent like methyl iodide (MeI) and a base (e.g., NaH) would yield 2-methoxy-4-phenylcyclohexanone. This sequence creates two stereocenters, leading to a mixture of diastereomers that may require separation or be carried through to the next step.

Reductive Amination: The resulting ketone is then converted to the target amine. This can be achieved through reductive amination, where the ketone reacts with an amine source (like ammonia (B1221849) or a protected amine equivalent) to form an imine, which is then reduced in situ using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This step introduces the third stereocenter. The diastereoselectivity can be influenced by the choice of reducing agent and reaction conditions.

Pathway 2: Cycloaddition-Based Route

Diels-Alder Cycloaddition: An alternative strategy builds the ring with inherent stereocontrol. A [4+2] cycloaddition between 1-phenyl-1,3-butadiene (diene) and a dienophile such as 2-methoxyacrolein would form a 2-methoxy-4-phenylcyclohex-5-ene-1-carbaldehyde intermediate. The stereochemistry of this reaction is predictable based on Diels-Alder rules, establishing the relative configurations of the phenyl and methoxy groups.

Functional Group Transformations: The aldehyde group in the cycloadduct can then be converted into the amine. This can be accomplished via reductive amination or by converting the aldehyde to an oxime followed by reduction.

Saturation of the Double Bond: The remaining double bond in the cyclohexene ring is then reduced, typically through catalytic hydrogenation (e.g., H₂ over Pd/C). The stereochemical outcome of this hydrogenation is often directed by the existing substituents on the ring, leading to the final saturated cyclohexane core.

These pathways represent logical and feasible approaches, integrating fundamental organic reactions with advanced stereocontrol strategies to achieve the synthesis of the complex target molecule.

Functionalization of Cyclohexanone (B45756) and Cyclohexanol (B46403) Intermediates

The synthesis of this compound typically commences with a suitably substituted cyclohexanone or cyclohexanol intermediate. The functionalization of these precursors is a critical step that dictates the stereochemical outcome of the final product. The relative positioning of the substituents on the cyclohexane ring is crucial, with the equatorial orientation generally being more stable for bulky groups to minimize steric hindrance, a concept known as 1,3-diaxial interaction. libretexts.orglibretexts.org

One common strategy involves the use of 4-phenylcyclohexanone as a starting material. The introduction of the methoxy group at the C2 position can be achieved through various methods, including α-oxidation followed by methylation, or through the reaction of an enolate with an electrophilic methoxy source. The stereoselectivity of this step is of paramount importance to ensure the desired relative orientation of the substituents.

Alternatively, starting with a methoxy-substituted cyclohexanone, such as 4-methoxycyclohexanone (B142444), the phenyl group can be introduced. prepchem.comgoogle.com The synthesis of 4-methoxycyclohexanone can be achieved through the oxidation of 4-methoxycyclohexanol (B98163) using reagents like pyridinium (B92312) chlorochromate. prepchem.com Another route involves the catalytic hydrogenation of 4-methoxyphenol. google.com

The following table summarizes potential starting materials and their functionalization pathways:

| Starting Material | Functionalization Strategy | Key Considerations |

| 4-Phenylcyclohexanone | α-Methoxylation | Stereocontrol at C2 |

| 4-Methoxycyclohexanone | Phenylation at C4 | Regioselectivity |

| Cyclohexanone | Sequential or tandem introduction of phenyl and methoxy groups | Control of substitution pattern |

Introduction of Methoxy and Phenyl Substituents

The introduction of the methoxy and phenyl substituents onto the cyclohexane ring requires carefully chosen synthetic methods to achieve the desired regiochemistry and stereochemistry.

Introduction of the Methoxy Group: The methoxy group can be introduced at the α-position to a carbonyl group in a cyclohexanone ring. This can be accomplished by generating an enolate or enamine intermediate, which then reacts with an electrophilic methoxylating agent. For instance, the reaction of 2-chlorocyclohexanone (B41772) with methanol (B129727) can yield 2-methoxycyclohexanone. google.com The stereochemical outcome of this reaction is influenced by the reaction conditions and the nature of the substrate.

Introduction of the Phenyl Group: The phenyl group can be introduced onto the cyclohexane ring through several C-C bond-forming reactions. One prominent method is the palladium-catalyzed α-arylation of ketones. This reaction involves the coupling of a cyclohexanone enolate with an aryl halide. For example, 2-phenylcyclohexanone (B152291) can be synthesized from cyclohexanone and a phenylating agent using a palladium catalyst. chemicalbook.com Another approach is the conjugate addition of a phenyl nucleophile to a cyclohexenone derivative.

Formation of the Primary Amine Functionality

The final key step in the synthesis of this compound is the introduction of the primary amine group at the C1 position. Reductive amination of the corresponding 2-methoxy-4-phenylcyclohexanone is the most direct and widely employed method for this transformation. atlantis-press.comresearchgate.netmdpi.com

This reaction typically involves the condensation of the ketone with an amine source, such as ammonia or a protected amine, to form an imine or enamine intermediate, which is then reduced in situ to the desired primary amine. atlantis-press.comresearchgate.net A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] being particularly effective due to their mildness and selectivity. organic-chemistry.org

The stereochemical outcome of the reductive amination is highly dependent on the steric environment of the imine intermediate and the reducing agent used. The approach of the hydride to the imine can be influenced by the existing methoxy and phenyl substituents, potentially leading to a mixture of diastereomers. Therefore, careful optimization of the reaction conditions is necessary to achieve high diastereoselectivity.

Alternative methods for primary amine formation include the conversion of a carboxylic acid derivative via a Curtius, Hofmann, or Schmidt rearrangement, or the reduction of an oxime or a nitrile.

Innovations in Catalyst Development for C-C and C-N Bond Formation

The efficient construction of the C-C bond for the introduction of the phenyl group and the C-N bond for the primary amine functionality heavily relies on the development of innovative catalytic systems. kit.edu

For C-C bond formation , particularly the α-arylation of ketones, significant progress has been made in the development of palladium-based catalysts. Modern catalysts often feature bulky, electron-rich phosphine (B1218219) ligands that promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. These advanced catalysts can operate under milder conditions and with lower catalyst loadings compared to earlier systems.

In the realm of C-N bond formation via reductive amination, heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability. Catalysts based on metals like rhodium, platinum, and copper supported on various materials such as carbon, zirconia, or molecular sieves have shown high activity and selectivity. mdpi.comresearchgate.net For instance, copper/zirconia catalysts have been effectively used in the vapor phase reductive amination of cyclohexanone. researchgate.net Microwave-assisted reductive amination using heterogeneous catalysts has also emerged as a technique to significantly reduce reaction times. mdpi.com

The following table highlights some innovative catalysts for these key transformations:

| Bond Formation | Catalyst Type | Examples | Advantages |

| C-C (Phenylation) | Homogeneous Palladium | Pd complexes with bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) | High activity, broad substrate scope |

| C-N (Reductive Amination) | Heterogeneous Metal | Rh/C, Pt/C, Cu/ZrO2 | Recyclability, ease of separation |

| C-N (Reductive Amination) | Homogeneous Transition Metal | Iridium complexes | High efficiency for direct reductive amination |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance sustainability. nih.govnih.govunibo.it

Key areas where green chemistry principles can be applied in this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination, being a one-pot reaction, generally has a good atom economy. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water as a solvent where possible, or employing catalytic methods to reduce the need for stoichiometric, often toxic, reagents. rsc.org

Catalysis: The use of catalysts, both homogeneous and heterogeneous, is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, and reduces the generation of waste.

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Renewable Feedstocks: While not always directly applicable to this specific synthesis, the broader principle of using renewable starting materials is a key goal in green chemistry.

An example of a greener approach would be a one-pot synthesis starting from a readily available precursor, utilizing a recyclable heterogeneous catalyst for both the C-C and C-N bond forming steps, and conducted in a green solvent. The development of such processes is an active area of research.

Comprehensive Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2-Methoxy-4-phenylcyclohexan-1-amine, offering insights into the connectivity of atoms and their spatial relationships. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each nucleus, allowing for the assignment of its positional and stereochemical configuration.

Elucidation of Cyclohexane (B81311) Ring Conformation and Dynamics

The cyclohexane ring of this compound preferentially adopts a chair conformation to minimize steric strain. The substituents—methoxy (B1213986), phenyl, and amine groups—can occupy either axial or equatorial positions. The relative stereochemistry of these substituents dictates the most stable chair conformation and influences the chemical shifts and coupling constants of the cyclohexane ring protons.

In the most stable stereoisomers, the bulky phenyl group is expected to occupy an equatorial position to minimize 1,3-diaxial interactions. The preferred orientation of the methoxy and amine groups will depend on their relative stereochemistry (cis or trans) to the phenyl group and to each other. The dynamic equilibrium between the two chair conformers (ring flip) is a key aspect of its conformational analysis. The rate of this interconversion at a given temperature affects the appearance of the NMR spectrum.

The ¹H NMR signals for the cyclohexane ring protons typically appear in the range of 1.0-3.5 ppm. Protons in axial positions are generally more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. The coupling constants (J-values) between adjacent protons are diagnostic of their dihedral angles. Large coupling constants (typically 8-13 Hz) are observed for trans-diaxial (ax-ax) interactions, while smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) interactions. These J-values are critical for determining the relative stereochemistry of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for the Cyclohexane Ring Protons of this compound (based on analogous compounds).

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (Hz) |

| H-1 | 2.5 - 3.0 | m | J(H1, H2), J(H1, H6a), J(H1, H6e) |

| H-2 | 3.0 - 3.5 | m | J(H2, H1), J(H2, H3a), J(H2, H3e) |

| H-3ax | 1.2 - 1.6 | ddd | J(H3a, H3e), J(H3a, H2), J(H3a, H4) |

| H-3eq | 1.8 - 2.2 | ddd | J(H3e, H3a), J(H3e, H2), J(H3e, H4) |

| H-4 | 2.4 - 2.8 | m | J(H4, H3a), J(H4, H3e), J(H4, H5a), J(H4, H5e) |

| H-5ax | 1.3 - 1.7 | m | J(H5a, H5e), J(H5a, H4), J(H5a, H6a) |

| H-5eq | 1.9 - 2.3 | m | J(H5e, H5a), J(H5e, H4), J(H5e, H6e) |

| H-6ax | 1.1 - 1.5 | m | J(H6a, H6e), J(H6a, H1), J(H6a, H5a) |

| H-6eq | 1.7 - 2.1 | m | J(H6e, H6a), J(H6e, H1), J(H6e, H5e) |

Note: The exact chemical shifts and coupling constants will vary depending on the specific stereoisomer.

Characterization of Methoxy and Phenyl Group Environments

The methoxy and phenyl groups of this compound give rise to characteristic signals in the NMR spectra.

The protons of the methoxy group (-OCH₃) typically appear as a sharp singlet in the ¹H NMR spectrum, usually in the region of 3.2-3.6 ppm. The carbon of the methoxy group gives a signal in the ¹³C NMR spectrum around 55-60 ppm.

The phenyl group protons produce signals in the aromatic region of the ¹H NMR spectrum, typically between 7.1 and 7.4 ppm. The multiplicity of these signals depends on the substitution pattern of the phenyl ring itself, but for an unsubstituted phenyl group, a complex multiplet is expected. The carbon atoms of the phenyl ring will show signals in the ¹³C NMR spectrum between 125 and 145 ppm. The carbon atom attached to the cyclohexane ring (ipso-carbon) will have a distinct chemical shift compared to the other aromatic carbons.

The amine group (-NH₂) protons can appear as a broad singlet in the ¹H NMR spectrum, and its chemical shift is variable (typically 1.5-3.0 ppm) depending on the solvent, concentration, and temperature. In some cases, coupling to adjacent protons may be observed.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and offers insights into its conformational properties.

Identification of Characteristic Functional Group Stretches and Bends

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption and scattering bands corresponding to the vibrations of its constituent functional groups.

N-H Vibrations: The primary amine group will show N-H stretching vibrations in the region of 3300-3500 cm⁻¹ in the IR spectrum. A pair of bands is typically observed for a primary amine. The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: The C-H stretching vibrations of the cyclohexane ring and the methoxy group will appear in the 2850-3000 cm⁻¹ region. The aromatic C-H stretching of the phenyl group is observed at slightly higher wavenumbers, typically 3000-3100 cm⁻¹.

C-O Stretching: The C-O stretching vibration of the methoxy group is expected to produce a strong band in the IR spectrum in the range of 1070-1150 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the amine group will likely appear in the 1020-1250 cm⁻¹ region.

Aromatic C=C Vibrations: The phenyl group will exhibit characteristic C=C stretching vibrations in the aromatic fingerprint region of 1450-1600 cm⁻¹.

Table 2: Predicted Characteristic IR and Raman Bands for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium | Weak |

| Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium | Weak |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | Strong | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium | Strong |

| Methoxy (-OCH₃) | C-O Stretch | 1070 - 1150 | Strong | Medium |

| Amine (-CN) | C-N Stretch | 1020 - 1250 | Medium | Medium |

| Phenyl (C=C) | C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

Conformational Insight from Vibrational Modes

The vibrational spectra can also provide information about the conformational isomers of this compound. The frequencies of certain vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the molecular conformation. For instance, the C-H bending and C-C stretching modes of the cyclohexane ring can differ between conformers with axial and equatorial substituents. By comparing experimental spectra with theoretical calculations for different conformers, it may be possible to determine the predominant conformation in the sample.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₃H₁₉NO. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺), which for this compound is 205.1467 g/mol .

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion, followed by fragmentation. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. Key fragmentation pathways for this compound are expected to involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of an alkyl radical from the cyclohexane ring.

Loss of the methoxy group: Cleavage of the C-O bond can lead to the loss of a methoxy radical (·OCH₃) or a molecule of methanol (B129727) (CH₃OH).

Cleavage of the phenyl group: The bond between the cyclohexane ring and the phenyl group can cleave, leading to the formation of a phenyl radical or a benzene (B151609) molecule.

Ring fragmentation: The cyclohexane ring itself can undergo fragmentation, leading to the loss of smaller neutral molecules like ethene.

Table 3: Predicted Key Mass Fragments for this compound in EI-MS.

| m/z | Predicted Fragment Ion | Possible Origin |

| 205 | [C₁₃H₁₉NO]⁺˙ | Molecular Ion |

| 190 | [C₁₂H₁₆NO]⁺ | [M - CH₃]⁺ |

| 174 | [C₁₃H₁₈N]⁺ | [M - OCH₃]⁺ |

| 128 | [C₇H₁₄NO]⁺ | Cleavage of phenyl group |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion from phenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The analysis of these fragment ions provides valuable information for confirming the structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C13H19NO), HRMS would be expected to yield a high-resolution mass-to-charge ratio (m/z) for the protonated molecule [M+H]+. This experimental value would then be compared to the theoretical exact mass to confirm the elemental composition.

Interactive Data Table: Theoretical HRMS Data for this compound

| Adduct | Molecular Formula | Theoretical m/z |

| [M+H]+ | C13H20NO+ | 206.15394 |

| [M+Na]+ | C13H19NNaO+ | 228.13588 |

| [M+K]+ | C13H19KNO+ | 244.10982 |

Note: The data in this table is theoretical and has not been experimentally verified for this compound due to a lack of available research data.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides valuable insights into the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique would allow for the elucidation of the connectivity of atoms within this compound. The fragmentation pattern would be expected to reveal characteristic losses, such as the methoxy group (-OCH3), the amine group (-NH2), and fragmentation of the cyclohexyl ring. Analysis of these fragments helps to piece together the molecular structure. However, specific MS/MS fragmentation data for this compound is not currently available in the scientific literature.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to identify the presence of chromophores, which are light-absorbing functional groups, within a molecule. For this compound, the phenyl group is the primary chromophore. The UV-Vis spectrum would be expected to show absorption bands characteristic of a substituted benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the substituents on the ring and the solvent used. Fluorescence spectroscopy, which measures the emission of light from an excited state, could also provide information about the electronic structure of the molecule. Specific UV-Vis and fluorescence spectra for this compound have not been reported.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Determination of Crystal System, Space Group, and Unit Cell Parameters

A single-crystal X-ray diffraction analysis of this compound would first determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This foundational data describes the symmetry and repeating pattern of the crystal lattice. Without experimental data, these parameters remain unknown for this compound.

Elucidation of Molecular Conformation and Absolute Configuration in the Crystalline State

X-ray diffraction analysis would reveal the preferred conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the relative stereochemistry of the methoxy, phenyl, and amine substituents. For chiral molecules, this technique can also be used to determine the absolute configuration of the stereocenters. The precise spatial arrangement of the atoms is crucial for understanding the molecule's physical and biological properties.

Analysis of Supramolecular Organization and Intermolecular Interactions

In the solid state, molecules of this compound would interact with each other through various intermolecular forces, such as hydrogen bonding (involving the amine group), van der Waals forces, and potentially π-π stacking (between the phenyl rings). X-ray diffraction analysis would provide detailed information about these interactions, revealing how the molecules pack together to form the crystal structure. This supramolecular organization can influence properties such as melting point, solubility, and crystal morphology.

Chromatographic Techniques for Purity and Isomer Separation

Due to the presence of three chiral centers, this compound can exist as a mixture of multiple stereoisomers, including diastereomers (e.g., cis and trans configurations of the substituents on the cyclohexane ring) and enantiomers. The separation and identification of these isomers are critical for chemical synthesis and characterization.

High-Performance Liquid Chromatography is a premier technique for the separation of non-volatile and thermally sensitive compounds, making it ideal for analyzing complex amines and their various isomers. The primary challenge in the HPLC analysis of this compound lies in resolving its stereoisomers.

Diastereomer Separation: The separation of diastereomers (such as the cis and trans isomers) can often be achieved on standard achiral stationary phases, like silica (B1680970) gel in normal-phase mode or C18 in reversed-phase mode. researchgate.netchromforum.orgfishersci.com The different spatial arrangements of the substituents lead to variations in their physical interactions with the stationary phase, allowing for differential retention and separation. For instance, the separation of cis/trans isomers of related cyclic compounds has been successfully demonstrated using both normal-phase and reversed-phase HPLC. researchgate.netfishersci.com

Enantiomer Separation: Resolving enantiomers requires a chiral environment. This is typically accomplished in one of two ways:

Direct Chiral HPLC: This method employs a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used and have demonstrated broad enantioselectivity for a variety of compound classes, including amines. nih.govyakhak.org Cyclodextrin-based CSPs are also highly effective, particularly for separating compounds that can fit within their chiral cavities. nih.gov The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol) in normal-phase mode, is crucial for optimizing separation. yakhak.org

Indirect Chiral HPLC: This approach involves derivatizing the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These newly formed diastereomers can then be separated on a conventional achiral HPLC column. While effective, this method requires an additional reaction step and the availability of an enantiomerically pure derivatizing agent.

Given the structural characteristics of this compound, a polysaccharide-based CSP would be a suitable starting point for developing a direct enantioseparation method.

| Parameter | Typical Conditions for Diastereomer Separation | Typical Conditions for Enantiomer Separation (Direct) |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Cellulose or Amylose derivatives; Chiralpak® IA/IB/IC) |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer mixture | n-Hexane/Isopropanol or n-Hexane/Ethanol with an amine additive (e.g., Diethylamine) |

| Flow Rate | 0.8 - 1.2 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm or 265 nm | UV at 254 nm or Circular Dichroism (CD) |

| Temperature | Ambient to 40 °C | 20 - 30 °C |

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly effective for identifying and quantifying volatile and semi-volatile compounds. For this compound, GC-MS serves to assess purity and confirm molecular structure through fragmentation analysis.

Purity and Isomer Analysis: A GC system can separate the cis and trans diastereomers of this compound, provided they have sufficient volatility and thermal stability. The different physical properties of the diastereomers typically result in different retention times on the GC column. The use of chiral capillary columns, often containing cyclodextrin (B1172386) derivatives, can also enable the separation of enantiomers. nih.gov However, a potential challenge with methoxy-substituted arylcyclohexylamines is thermal degradation in the hot GC inlet, which can lead to the formation of artifacts like substituted 1-phenylcyclohex-1-ene. nih.gov

Mass Spectrometry Fragmentation: Electron Ionization (EI) is the most common ionization technique used in GC-MS. The resulting mass spectrum displays the molecular ion (M+) peak and a series of fragment ion peaks that form a characteristic pattern. While a specific mass spectrum for this compound is not widely published, its fragmentation pattern can be predicted based on the established principles for similar structures like other substituted cyclohexylamines and aromatic ethers. nih.govresearchgate.netwhitman.edu

Key fragmentation pathways would likely include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom is a common cleavage point for amines. This would lead to the loss of an ethyl or larger fragment from the cyclohexane ring, or cleavage between the ring and the amine group.

Loss of Methoxy Group: Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH₃, 31 Da), leading to a fragment at [M-31]+.

Cyclohexane Ring Fragmentation: The cyclohexane ring can undergo various cleavages, leading to a complex pattern of smaller fragments.

Formation of Aromatic Ions: Cleavage of the bond connecting the phenyl group to the cyclohexane ring could produce a phenyl cation (m/z 77) or related aromatic fragments. If rearrangement occurs, a tropylium ion (m/z 91) might be observed, which is a common feature for compounds containing a benzyl (B1604629) moiety. whitman.edu

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Associated Fragmentation Pathway |

|---|---|---|

| 205 | [C₁₃H₁₉NO]⁺• | Molecular Ion (M⁺•) |

| 174 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 128 | [M - C₆H₅]⁺ | Loss of a phenyl radical |

| 104 | [C₈H₈]⁺• or [C₇H₆N]⁺ | Styrene radical cation or fragment from ring cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion (if rearrangement occurs) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Advanced Stereochemical Investigations

Detailed Conformational Analysis of the Cyclohexane (B81311) Ring System

The cyclohexane ring is not a planar structure; it adopts several non-planar conformations to relieve angle and torsional strain. libretexts.org The most stable of these is the chair conformation, which is adopted by the vast majority of cyclohexane molecules at room temperature. libretexts.orglibretexts.org

The cyclohexane ring in 2-Methoxy-4-phenylcyclohexan-1-amine is dynamic, undergoing a rapid "ring flip" between two chair conformations. wikipedia.org In this process, axial substituents become equatorial, and equatorial substituents become axial. wikipedia.org To interconvert, the chair conformation must pass through higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations. libretexts.orgwikipedia.org

The chair conformation is the most stable state. libretexts.org The transition from a chair to a twist-boat conformation requires overcoming a significant energy barrier, represented by the half-chair conformation. jkps.or.kr The boat conformation itself is a higher-energy state than the twist-boat due to steric repulsion between "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orglibretexts.org The interconversion between two twist-boat forms via the boat conformation has a much lower energy barrier. jkps.or.kr At room temperature, sufficient thermal energy is available for these conversions to occur rapidly, with cyclohexane molecules flipping about 100,000 times per second. libretexts.orgdavuniversity.org

| Conformation | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Stability Ranking |

|---|---|---|---|

| Chair | 0 | 0 | Most Stable |

| Twist-Boat | 23 | 5.5 | |

| Boat | 29 | 6.9 | |

| Half-Chair | 45 | 10.8 | Least Stable |

In substituted cyclohexanes like this compound, the two chair conformations resulting from a ring flip are generally not of equal energy. libretexts.org The stability of a given chair conformer is primarily determined by the steric strain experienced by the substituents. fiveable.me

Substituents in the axial position experience steric hindrance from other axial atoms on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. fiveable.me This repulsive force destabilizes the conformation. fiveable.me Consequently, chair conformations where bulky substituents occupy equatorial positions are generally more stable. spcmc.ac.inlibretexts.org The larger the substituent, the greater the preference for the equatorial position. libretexts.org For methylcyclohexane, the equatorial conformer accounts for about 95% of the equilibrium mixture, and for the much bulkier t-butylcyclohexane, this increases to over 99.9%. libretexts.orgyoutube.com

For this compound, the three substituents (amine, methoxy (B1213986), and phenyl groups) will preferentially occupy equatorial positions to minimize steric strain. libretexts.org The relative stability of the various diastereomers of this compound will depend on the spatial arrangement (cis/trans) of these groups, which dictates whether they can simultaneously occupy equatorial positions. For example, in a trans-1,4-disubstituted cyclohexane, both groups can be in equatorial positions in the most stable chair conformation, whereas in the cis-1,4 isomer, one group must be axial while the other is equatorial. youtube.com Similarly, for 1,2-disubstitution, the trans isomer can have both groups equatorial, while the cis isomer must have one axial and one equatorial. libretexts.org The most stable conformation for any given stereoisomer of this compound will be the one that maximizes the number of bulky groups in equatorial positions. libretexts.org

| Substituent | Type of Strain in Axial Position | Reason for Equatorial Preference |

|---|---|---|

| -NH₂ (Amine) | 1,3-Diaxial Interaction | Minimizes steric repulsion with axial hydrogens. |

| -OCH₃ (Methoxy) | 1,3-Diaxial Interaction | Minimizes steric repulsion with axial hydrogens. |

| -C₆H₅ (Phenyl) | 1,3-Diaxial Interaction | Minimizes significant steric repulsion due to its large size. |

Analysis of Chiral Properties and Enantiomeric Purity

The presence of multiple stereocenters and the resulting chirality are defining features of this compound.

This compound has three chiral centers at carbons C1, C2, and C4, where the amine, methoxy, and phenyl groups are attached, respectively. The maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. In this case, there are 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. These pairs of enantiomers are diastereomers of each other. Each of these stereoisomers will have unique physical properties, including how they interact with plane-polarized light.

Optical rotation is the measurement of the rotation of plane-polarized light by a chiral molecule. Enantiomers rotate light by equal amounts but in opposite directions. nih.govresearchgate.net The specific rotation is a characteristic property of a chiral compound and is influenced by factors such as the solvent, temperature, and the wavelength of light used. nih.gov Measuring the optical rotation of a sample of this compound allows for the determination of its enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light. rsc.org Chiral molecules produce distinct CD signals, and this technique can be used to distinguish between enantiomers and determine their ee. rsc.orgrsc.org In some methods, chiral amines are reacted with other components to form complexes that produce strong and distinct CD signals, allowing for rapid and accurate analysis. nih.govrsc.orgacs.org

Diastereomeric Ratios and Control in Synthetic Transformations

The synthesis of functionalized cyclohexylamine (B46788) derivatives often results in the formation of multiple diastereomers. nih.govrsc.orgresearchgate.net Controlling the diastereomeric ratio is a critical aspect of synthetic organic chemistry, as different diastereomers can have vastly different properties.

In the synthesis of this compound, the relative stereochemistry of the amine, methoxy, and phenyl groups is established during the reaction sequence. The ratio of the resulting diastereomers depends on the specific reaction pathway and conditions. For example, in cycloaddition reactions used to form such ring systems, the diastereoselectivity can be influenced by the choice of catalyst and reaction conditions to favor the formation of a specific stereoisomer. nih.govrsc.org The inherent stereochemistry of the starting materials and the steric and electronic influences on the transition states of the reaction will ultimately determine the diastereomeric outcome. Achieving a high diastereomeric ratio is often a key challenge and objective in the synthesis of complex molecules like this compound.

Computational Studies on Conformational Landscapes and Isomer Stability

Computational chemistry offers a powerful lens for dissecting the complex conformational landscapes of substituted cyclohexanes like this compound. Through methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), researchers can model the geometric and energetic properties of various stereoisomers and their respective conformations with a high degree of accuracy. These theoretical calculations are crucial for understanding the interplay of steric and electronic effects that govern the stability of different isomers and for predicting the most probable shapes these molecules will adopt.

The conformational analysis of this compound is centered around the chair conformation of the cyclohexane ring, which is the most stable arrangement. For each stereoisomer, two chair conformers can exist, which interconvert via a "ring-flip." The substituents (methoxy, phenyl, and amine groups) can occupy either axial or equatorial positions, and the relative stability of a given conformer is largely determined by the energetic penalties associated with axial placements.

Detailed computational studies would typically involve geometry optimization of all possible stereoisomers and their chair conformers. Following optimization, the relative energies are calculated to determine the most stable isomer and the equilibrium distribution of conformers for each isomer. These calculations can also elucidate the transition states between conformers, providing insight into the dynamics of the ring-flip process.

For instance, a hypothetical computational study on the (1R,2S,4R)-isomer of this compound would analyze the two chair conformations. In one conformer, the phenyl group might be in an equatorial position, which is generally favored for bulky groups, while the methoxy and amine groups could be in axial and equatorial positions, respectively. The ring-flipped conformer would see the phenyl group in an axial position, a significantly less stable arrangement. The calculated energy difference between these two conformers would allow for the determination of their relative populations at equilibrium.

The following table represents hypothetical data from a DFT study on the relative energies of the most stable conformers of different stereoisomers of this compound, illustrating the principles of conformational analysis.

| Stereoisomer | Most Stable Conformer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| (1R,2S,4R) | Phenyl (eq), Methoxy (ax), Amine (eq) | 0.00 | Equatorial phenyl group minimizes steric strain. |

| (1S,2R,4S) | Phenyl (eq), Methoxy (ax), Amine (eq) | 0.00 | Enantiomer of the (1R,2S,4R) isomer with identical stability. |

| (1R,2S,4S) | Phenyl (ax), Methoxy (eq), Amine (ax) | 3.50 | Axial phenyl group introduces significant 1,3-diaxial interactions. |

| (1S,2R,4R) | Phenyl (ax), Methoxy (eq), Amine (ax) | 3.50 | Enantiomer of the (1R,2S,4S) isomer with identical stability. |

| (1R,2R,4R) | Phenyl (eq), Methoxy (eq), Amine (ax) | 1.80 | All-equatorial arrangement of bulky groups is not possible. |

| (1S,2S,4S) | Phenyl (eq), Methoxy (eq), Amine (ax) | 1.80 | Enantiomer of the (1R,2R,4R) isomer with identical stability. |

These computational findings are instrumental in rationalizing the chemical reactivity and biological activity of different stereoisomers. A deeper understanding of the conformational landscape can aid in the design of stereoselective syntheses and in the development of molecules with specific three-dimensional structures for targeted biological applications.

Mechanistic Organic Chemistry and Reactivity Studies

Reactivity Profiles of the Amine Functionality

The primary amine group is typically the most reactive site in the molecule, capable of acting as both a base and a nucleophile.

The basicity of the primary amine in 2-Methoxy-4-phenylcyclohexan-1-amine is a fundamental aspect of its chemical character. As with other alkylamines, the lone pair of electrons on the sp³-hybridized nitrogen atom can readily accept a proton. libretexts.orgmasterorganicchemistry.com The basicity is significantly higher than that of aromatic amines like aniline, where the nitrogen lone pair is delocalized into the aromatic ring. masterorganicchemistry.com The presence of the electron-withdrawing phenyl and methoxy (B1213986) groups on the cyclohexane (B81311) ring can slightly decrease the basicity through inductive effects compared to a simple cyclohexylamine (B46788), but it remains a distinctly basic compound. masterorganicchemistry.com The pKa of the conjugate acid of a typical cyclohexylamine is around 11.2, and this compound is expected to have a pKa in a similar range. masterorganicchemistry.com

As a nucleophile, the primary amine readily attacks electron-deficient centers. The nucleophilicity of amines generally correlates with their basicity, with secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com However, nucleophilicity is more sensitive to steric hindrance than basicity. masterorganicchemistry.com The bulky cyclohexane frame, along with the adjacent methoxy group and the 4-phenyl substituent, can sterically hinder the approach of the amine to certain electrophiles, thereby modulating its reactivity.

| Compound | pKa of Conjugate Acid (pKaH) | Relative Basicity |

|---|---|---|

| Cyclohexylamine | ~11.2 | Strong |

| Aniline | 4.6 | Very Weak |

| Ammonia | 9.3 | Moderate |

| This compound (Estimated) | ~10.5 - 11.0 | Strong |

The primary amine functionality is a versatile handle for a wide array of derivatization reactions. These transformations are crucial for chemical synthesis and for analytical purposes, such as preparing derivatives for chromatographic analysis. nih.govthermofisher.com Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts.

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases). researchgate.netresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

For analytical applications, derivatizing reagents are used to introduce a chromophore or fluorophore, enhancing detection by HPLC or GC. thermofisher.comresearchgate.net

| Derivatizing Reagent | Abbreviation | Resulting Functional Group | Primary Use |

|---|---|---|---|

| o-Phthalaldehyde | OPA | Isoindole (Fluorescent) | HPLC Analysis thermofisher.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Carbamate (Fluorescent/UV) | HPLC Analysis nih.govthermofisher.com |

| Dansyl Chloride | DNS-Cl | Sulfonamide (Fluorescent) | HPLC Analysis researchgate.net |

| Benzoyl Chloride | - | Benzamide (UV) | Chromatography researchgate.net |

Reactions Involving the Methoxy Group

The methoxy group is an ether functionality, which is generally unreactive under many conditions, making ethers excellent solvents. openstax.org However, the C-O bond can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen to form a good leaving group (methanol). libretexts.org The subsequent step can follow either an Sₙ1 or Sₙ2 pathway, depending on the structure. openstax.org

For this compound, the carbon attached to the oxygen is secondary. Therefore, the cleavage would likely proceed through an Sₙ2 mechanism, where a halide ion attacks the methyl carbon, leading to the formation of 2-amino-5-phenylcyclohexan-1-ol and methyl halide. openstax.org An Sₙ1 pathway involving the formation of a secondary cyclohexyl carbocation is less favorable. stackexchange.com More advanced methods, such as iridium-catalyzed cleavage using silanes, have also been developed for cyclohexyl methyl ethers. nsf.gov

Aromatic Reactivity of the Phenyl Moiety (e.g., Electrophilic Aromatic Substitution)

The phenyl group can undergo electrophilic aromatic substitution (SₑAr), a hallmark reaction of benzene (B151609) and its derivatives. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The mechanism involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu

The substituent already present on the ring dictates the rate and regioselectivity of the substitution. In this case, the phenyl ring is attached to a cyclohexyl group, which is an alkyl substituent. Alkyl groups are activating and ortho-, para-directing. wikipedia.org This is because they donate electron density to the ring through an inductive effect, stabilizing the arenium ion intermediate, particularly when the attack is at the ortho or para positions. wikipedia.org Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly ortho- and para-substituted products. It is important to note that the basic amine group can react with the strong Lewis or Brønsted acid catalysts used in many SₑAr reactions, potentially deactivating the catalyst or leading to undesired side reactions. libretexts.org

Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which are stabilizing interactions arising from favorable orbital overlap in a specific geometric arrangement, play a crucial role in the reactivity of cyclic systems like this compound. baranlab.org The relative orientation of the amine, methoxy, and phenyl groups (cis/trans) and their conformational preferences (axial/equatorial) significantly influence the molecule's reactivity.

For instance, studies on the cleavage of cyclohexyl methyl ethers have shown that the selectivity of the reaction can be dictated by the stereochemistry of the methoxy group. nsf.gov The relative rates of demethylation versus demethoxylation can be controlled by whether the methoxy group is in an axial or equatorial position, as this affects the stability and subsequent reaction pathway of key intermediates. nsf.gov An axial substituent might be more sterically hindered but could have better orbital overlap for certain elimination or rearrangement pathways. Similarly, the orientation of the amine group's lone pair will affect its nucleophilicity and its ability to participate in neighboring group effects, depending on its stereochemical relationship with other substituents.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Methods

Elucidating the precise mechanisms of the reactions involving this compound requires a combination of kinetic and spectroscopic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable for tracking the progress of a reaction by monitoring the disappearance of starting material signals and the appearance of product signals. It is also the primary tool for determining the structure and stereochemistry of products and any isolated intermediates.

Infrared (IR) Spectroscopy: IR is used to identify the functional groups present in the molecule. For example, in a derivatization reaction of the amine, the disappearance of the N-H stretches and the appearance of a C=O stretch (for an amide) would confirm the transformation. researchgate.net

Mass Spectrometry (MS): MS provides information about the molecular weight of the products and can reveal the structure of intermediates through fragmentation patterns. researchgate.net

Kinetic Methods:

Rate Law Determination: By measuring the reaction rate as a function of reactant concentrations, the rate law can be determined, providing insight into the molecularity of the rate-determining step.

Kinetic Isotope Effect (KIE): Replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a position involved in bond-breaking in the rate-determining step can slow down the reaction. Measuring the KIE can confirm which bonds are broken in the slowest step of the mechanism. nih.gov For example, a significant KIE upon deuterating the α-carbon of an amine substrate suggests that C-H bond cleavage is rate-limiting. nih.gov

Through the systematic application of these methods, a detailed, step-by-step picture of the reaction pathways for this compound can be constructed.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Energetics, and Spectroscopic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental tools for understanding the electronic structure and properties of molecules. These methods solve the Schrödinger equation to provide insights into molecular behavior from first principles. For a molecule like 2-Methoxy-4-phenylcyclohexan-1-amine, these calculations would yield crucial data on its stability, reactivity, and spectral characteristics. However, no published studies detailing these specific calculations for the compound could be located.

Prediction of Molecular Geometry and Conformational Energies

The conformational landscape of substituted cyclohexanes is complex due to the chair and boat forms of the ring and the axial versus equatorial positions of substituents. Computational methods are essential for predicting the most stable three-dimensional structure (molecular geometry) and the relative energies of different conformers. For this compound, calculations would determine the preferred orientations of the methoxy (B1213986), phenyl, and amine groups to minimize steric hindrance and electronic repulsion. Despite the importance of such analysis, specific data on the conformational energies and optimized geometry for this compound are not available in the reviewed literature.

Simulation of NMR and IR Spectra

Theoretical simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are invaluable for structural elucidation. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of bonds, computational models can predict spectral patterns. These predicted spectra can then be compared with experimental data to confirm the molecular structure. For this compound, DFT calculations could simulate its ¹H and ¹³C NMR chemical shifts and its IR absorption frequencies. No such specific simulation data has been published.

Analysis of Electron Density Distributions and Molecular Orbitals

Analysis of the electron density distribution provides insights into the chemical bonding and reactivity of a molecule. Mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Furthermore, examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electronic transitions and charge transfer possibilities within the molecule. This analysis has not been reported for this compound.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and interactions with a solvent. For this compound, an MD simulation could explore its conformational flexibility in different solvents, revealing how intermolecular forces influence its behavior in a liquid environment. This would be particularly useful for understanding its interactions in biological or chemical systems. Currently, there are no published MD simulation studies for this compound.

Mechanistic Insights from Transition State Calculations and Reaction Pathway Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, and intermediate transition states, chemists can map out the most likely reaction pathway and determine activation energies. This approach could be used to study the synthesis or reactivity of this compound, providing a molecular-level understanding of the chemical transformations it undergoes. No studies involving transition state calculations for this compound are currently available.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification in Crystal Packing

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can identify and analyze hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal structure. To perform this analysis, high-quality single-crystal X-ray diffraction data is required. As no crystal structure has been published for this compound, a Hirshfeld surface analysis has not been performed.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. While no specific QSAR or QSPR studies have been published for this compound, extensive research on structurally analogous compounds, particularly derivatives of phencyclidine (PCP) and 1-phenylcyclohexylamine (B1663984), provides valuable insights into how these models are applied to this class of molecules. These studies are instrumental in predicting the activity of new derivatives and guiding the design of compounds with desired properties.

The primary goal of QSAR and QSPR is to develop a predictive model that can estimate the activity or property of a compound based on a set of numerical descriptors derived from its molecular structure. These descriptors can be categorized into several types, including:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as dipole moment, total energy, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular volume and surface area.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide precise electronic properties such as electrophilicity index and molecular density.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build the predictive model.

Research Findings on Analogous Compounds

QSAR studies on analogues of this compound, such as PCP derivatives, have successfully established relationships between their chemical structures and their inhibitory activity at the N-methyl-D-aspartate (NMDA) receptor. jmaterenvironsci.comresearchgate.netresearchgate.netresearchgate.netmedjchem.com These compounds are of interest for their potential anticonvulsant and neuroprotective effects. nih.gov

A notable study on a series of 1-phenylcyclohexylamine analogues utilized DFT to generate quantum chemical descriptors. researchgate.netresearchgate.net The researchers developed both MLR and ANN models to predict the binding affinity (expressed as pKi) of these compounds to the NMDA receptor. The resulting models demonstrated a high correlation between the selected descriptors and the observed biological activity. researchgate.net

The key descriptors identified in these studies often include electronic parameters, suggesting that the electronic distribution within the molecule plays a crucial role in its interaction with the receptor. For instance, the electrophilicity index and molecular density have been shown to be significant predictors of activity. researchgate.net

The predictive power of these QSAR models is rigorously evaluated through internal and external validation techniques, such as the leave-one-out (LOO) cross-validation method, to ensure their robustness and reliability. researchgate.netresearchgate.net

The following interactive data table presents a selection of molecular descriptors and the observed versus predicted biological activity for a series of 1-phenylcyclohexylamine analogues from a representative QSAR study. This data illustrates the correlation between the structural descriptors and the NMDA receptor binding affinity.

Table 1: Molecular Descriptors and Biological Activity of 1-Phenylcyclohexylamine Analogues

| Compound | pKi (observed) | pKi (predicted by MLR) | pKi (predicted by ANN) | Dipole Moment (Debye) | Total Energy (Hartree) | Electrophilicity Index (eV) |

|---|---|---|---|---|---|---|

| Analogue 1 | 7.52 | 7.45 | 7.51 | 2.15 | -558.7 | 1.89 |

| Analogue 2 | 7.22 | 7.18 | 7.23 | 2.34 | -598.0 | 2.01 |

| Analogue 3 | 6.96 | 7.01 | 6.95 | 1.98 | -519.4 | 1.75 |

| Analogue 4 | 8.10 | 8.05 | 8.11 | 2.56 | -637.3 | 2.23 |

| Analogue 5 | 6.52 | 6.60 | 6.53 | 1.87 | -480.1 | 1.62 |

| Analogue 6 | 7.89 | 7.82 | 7.88 | 2.41 | -617.6 | 2.11 |

| Analogue 7 | 7.30 | 7.25 | 7.31 | 2.20 | -578.3 | 1.95 |

This table is a representative example based on published QSAR studies of analogous compounds and does not represent data for this compound itself.

Molecular docking studies often complement QSAR analyses by providing a visual and energetic understanding of how these molecules bind to their target receptors. researchgate.net For phenylcyclohexylamine derivatives, docking simulations have elucidated the key interactions within the NMDA receptor binding site, further informing the development of more potent and selective ligands. researchgate.net

Synthetic Applications and Derivative Chemistry of the 2 Methoxy 4 Phenylcyclohexan 1 Amine Scaffold

2-Methoxy-4-phenylcyclohexan-1-amine as a Chiral Auxiliary or Ligand Precursor

There is currently no available scientific literature that describes the use of this compound as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. While structurally related compounds, such as derivatives of trans-2-phenyl-1-cyclohexanol, have been employed as chiral auxiliaries, the specific application of this compound in this capacity has not been reported.

Similarly, its development as a precursor for chiral ligands in catalysis is not documented. Chiral ligands are crucial for a vast array of asymmetric catalytic reactions, but the synthesis of ligands derived from this specific amine scaffold has not been described.

Design and Synthesis of Functionalized Analogs and Derivatives

The systematic exploration of derivatives of this compound is not present in the current body of scientific work. Research into the following areas has not been published:

Systematic Substitution on the Phenyl Ring

No studies have been found that detail the synthesis of analogs with systematic substitutions on the 4-phenyl ring. Such modifications are a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, but this has not been applied to the this compound scaffold.

Modification of the Cyclohexane (B81311) Ring Substitution Pattern

There are no reports on the synthesis of analogs with altered substitution patterns on the cyclohexane ring. This includes changes to the relative stereochemistry of the existing substituents or the introduction of new functional groups at other positions on the ring.

Integration into Complex Molecular Architectures and Scaffolds

There is no documented evidence of this compound being integrated as a structural component into more complex molecules, such as natural products or pharmacologically active agents. Its use as a foundational scaffold for the construction of larger, more intricate chemical entities is not reported.

Development of Novel Synthetic Building Blocks

While commercial chemical suppliers may list this compound as a "building block," there is no academic or patent literature that elaborates on its development or application as a versatile starting material for the synthesis of new classes of compounds. Synthetic building blocks are typically simple molecules that can be readily converted into a variety of more complex structures, but the synthetic pathways originating from this specific amine have not been established in the literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.